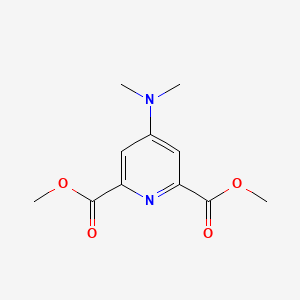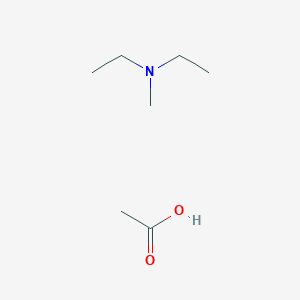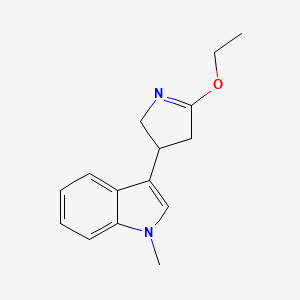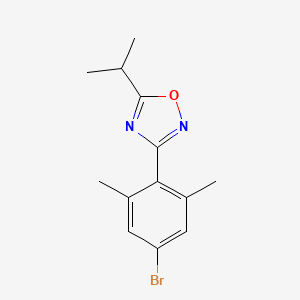
4-(4-Chlorophenyl)-2-(1-methylpiperidin-4-yl)-1,3-thiazole;hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Chlorophenyl)-2-(1-methylpiperidin-4-yl)-1,3-thiazole;hydrobromide is a complex organic compound that belongs to the thiazole class of heterocyclic compounds. This compound is characterized by the presence of a thiazole ring, a chlorophenyl group, and a methylpiperidinyl group. The hydrobromide salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)-2-(1-methylpiperidin-4-yl)-1,3-thiazole;hydrobromide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable chlorinated aromatic compound reacts with the thiazole intermediate.
Attachment of the Methylpiperidinyl Group: The methylpiperidinyl group can be attached through a reductive amination reaction, where the thiazole intermediate reacts with 1-methylpiperidine in the presence of a reducing agent such as sodium cyanoborohydride.
Formation of the Hydrobromide Salt: The final step involves the conversion of the free base to the hydrobromide salt by reacting with hydrobromic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-Chlorophenyl)-2-(1-methylpiperidin-4-yl)-1,3-thiazole;hydrobromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiazolidines.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiazolidines.
Substitution: Amino or thiol-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
4-(4-Chlorophenyl)-2-(1-methylpiperidin-4-yl)-1,3-thiazole;hydrobromide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Wirkmechanismus
The mechanism of action of 4-(4-Chlorophenyl)-2-(1-methylpiperidin-4-yl)-1,3-thiazole;hydrobromide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(4-Chlorophenyl)-2-(1-methylpiperidin-4-yl)-1,3-thiazole
- 4-(4-Chlorophenyl)-2-(1-methylpiperidin-4-yl)-1,3-oxazole
- 4-(4-Chlorophenyl)-2-(1-methylpiperidin-4-yl)-1,3-imidazole
Uniqueness
4-(4-Chlorophenyl)-2-(1-methylpiperidin-4-yl)-1,3-thiazole;hydrobromide is unique due to the presence of the thiazole ring, which imparts distinct chemical and biological properties compared to its oxazole and imidazole analogs. The thiazole ring enhances its stability and reactivity, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
88654-43-7 |
|---|---|
Molekularformel |
C15H18BrClN2S |
Molekulargewicht |
373.7 g/mol |
IUPAC-Name |
4-(4-chlorophenyl)-2-(1-methylpiperidin-4-yl)-1,3-thiazole;hydrobromide |
InChI |
InChI=1S/C15H17ClN2S.BrH/c1-18-8-6-12(7-9-18)15-17-14(10-19-15)11-2-4-13(16)5-3-11;/h2-5,10,12H,6-9H2,1H3;1H |
InChI-Schlüssel |
LSTIZWFGAUXANY-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCC(CC1)C2=NC(=CS2)C3=CC=C(C=C3)Cl.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![Nonanoic acid, 9-[[(diethoxyphosphinyl)acetyl]oxy]-, methyl ester](/img/structure/B14378348.png)




